molecular formula C10H4Cl2F3N3O2 B14335567 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- CAS No. 106204-45-9

1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-

Cat. No.: B14335567
CAS No.: 106204-45-9
M. Wt: 326.06 g/mol
InChI Key: SOKAMWBADQJOEJ-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- is a heterocyclic compound that features a pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- typically involves the use of the Vilsmeier-Haack reagent (POCl3/DMF) for formylation of aromatic and heteroaromatic substrates . The process begins with the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with ethyl cyanoacetate under organic solvent conditions to form an intermediate. This intermediate is then reacted with formaldehyde under inert gas protection to yield the final product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, sodium borohydride for selective reductions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and other functionalized heterocycles .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to the desired biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

106204-45-9

Molecular Formula

C10H4Cl2F3N3O2

Molecular Weight

326.06 g/mol

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitropyrazole

InChI

InChI=1S/C10H4Cl2F3N3O2/c11-7-1-5(10(13,14)15)2-8(12)9(7)17-4-6(3-16-17)18(19)20/h1-4H

InChI Key

SOKAMWBADQJOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C=C(C=N2)[N+](=O)[O-])Cl)C(F)(F)F

Origin of Product

United States

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